molecular formula C25H26N2O4S B2600372 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide CAS No. 1021117-14-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B2600372
CAS No.: 1021117-14-5
M. Wt: 450.55
InChI Key: CZQBNPMXPWPRNF-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide (CAS 1021117-14-5) is a synthetic compound with a molecular formula of C 25 H 26 N 2 O 4 S and a molecular weight of 450.55 g/mol . This chemically complex molecule is built on a 1,2,3,4-tetrahydroquinoline scaffold, a structure widely found in pharmacologically active compounds and known for its importance in synthesizing various biologically active derivatives . The core is further functionalized with a benzoyl group at the first position and a distinctive 2-(4-methoxyphenyl)ethane-1-sulfonamide moiety at the sixth position, creating a hybrid structure with significant research potential. The incorporation of the sulfonamide functional group is particularly noteworthy, as this chemistry forms the basis of several groups of drugs and exhibits a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . Compounds featuring the tetrahydroquinoline structure have been demonstrated to exhibit excellent fungicidal activities in scientific literature, in some cases outperforming commercial fungicides against specific fungi . Furthermore, modern research into quinoline-sulphonamide hybrids highlights their broad utility and promising applications in medicinal chemistry and chemical biology, with studies indicating potential for antibacterial, antifungal, and anticancer activities . The specific structural features of this compound make it a valuable intermediate for organic synthesis and a candidate for screening in various biochemical and pharmacological assays. It is intended for use in research and development laboratories only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-31-23-12-9-19(10-13-23)15-17-32(29,30)26-22-11-14-24-21(18-22)8-5-16-27(24)25(28)20-6-3-2-4-7-20/h2-4,6-7,9-14,18,26H,5,8,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQBNPMXPWPRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC24H26N2O4S
Molecular Weight442.60 g/mol
LogP3.8796
Polar Surface Area38.701 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : In a study evaluating its efficacy against different tumor cell lines (e.g., Mia PaCa-2, PANC-1), the compound showed IC50 values comparable to established chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it possesses activity against several bacterial strains, suggesting potential applications in treating infections .

Study 1: Antitumor Efficacy

A study focused on the synthesis and evaluation of tetrahydroquinoline derivatives found that compounds similar to this compound exhibited potent antitumor activity. The study reported that derivatives with structural similarities had IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

Another research effort aimed at elucidating the structure-activity relationships of sulfonamide derivatives indicated that modifications in the aromatic rings significantly influenced biological activity. The presence of methoxy and benzoyl groups was found to enhance the anticancer properties of these compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a sulfonamide functional group. The molecular formula is C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S with a molecular weight of approximately 452.5 g/mol. The structural representation can be summarized as follows:

  • Molecular Formula : C24H24N2O5SC_{24}H_{24}N_{2}O_{5}S
  • IUPAC Name : N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzenesulfonamide
  • SMILES Notation : COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit notable antimicrobial properties. The compound has shown efficacy against various bacterial strains, making it a candidate for further development as an antibiotic agent. A study demonstrated that modifications in the sulfonamide group can enhance the antibacterial activity of similar compounds, suggesting that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethane-1-sulfonamide might possess similar potential .

Anticancer Properties

Research has highlighted the potential anticancer properties of tetrahydroquinoline derivatives. The compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models. A significant finding was that derivatives with specific substitutions on the benzoyl group exhibited enhanced cytotoxicity against cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes involved in cancer progression and bacterial resistance mechanisms. This property makes it a valuable candidate for drug discovery aimed at targeting resistant bacterial strains and cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple strains
AnticancerInhibits tumor growth
Enzyme InhibitionInhibits specific enzymes

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivity LevelNotes
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin)ModerateBase compound
Sulfonamide DerivativeHighEnhanced antibacterial properties
Benzoyl Substituted VariantVery HighIncreased anticancer activity

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial effects of various sulfonamide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to standard antibiotics.

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on human cancer cell lines revealed that the compound exhibited IC50 values lower than those of established chemotherapeutic agents. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Data Reference
Target Compound Tetrahydroquinoline 1-Benzoyl, 6-sulfonamide ~443.5 (estimated) N/A -
Compound 11 Benzylamine 4-Fluorophenyl, 4-methoxyphenyl 313.07 (HRMS) [α] = Not reported
Compound 35 Tetrahydroquinoline 1-Pyrrolidinylethyl, 6-carboximidamide 369.21 (HRMS) [α] = −18.0°, ee = 99.86%
Compound 120 Tetrahydroquinoline 2-tert-Butyl, 6-ethanone ~349.4 (estimated) Synthetic yield: Not reported
Table 2: Functional Group Impact
Functional Group Target Compound Compound 11 Compound 35
Sulfonamide Present Present Absent (carboximidamide)
4-Methoxyphenyl Present Present Absent (thiophene)
Tetrahydroquinoline Rigidity High Absent High

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